O-tert-Butyl-2-hydroxy Efavirenz

Description

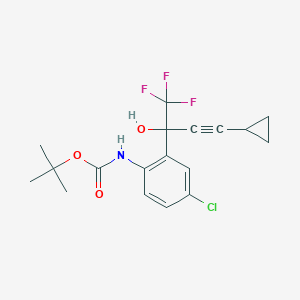

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClF3NO3/c1-16(2,3)26-15(24)23-14-7-6-12(19)10-13(14)17(25,18(20,21)22)9-8-11-4-5-11/h6-7,10-11,25H,4-5H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCJVKSQWMFUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109508 | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201218-08-8 | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201218-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of O Tert Butyl 2 Hydroxy Efavirenz and Analogs

Strategies for O-tert-Butyl-2-hydroxy Efavirenz (B1671121) Synthesis

The construction of this complex molecule hinges on the precise, stereocontrolled formation of a quaternary carbon center bearing a trifluoromethyl group.

The term "2-hydroxy" in the compound's name refers to the hydroxyl group on the butynyl side chain, not a substitution on the phenyl ring. The synthesis of this tertiary alcohol is achieved not through hydroxylation of a pre-existing chain, but through the direct and highly regioselective addition of a nucleophile to a ketone. The core strategy involves the addition of a metalated cyclopropylacetylene (B33242) to a trifluoromethylketone precursor. This reaction inherently places the hydroxyl group at the C2 position of the butynyl chain, adjacent to the trifluoromethyl group, with no other regioisomers forming in this step. Enzymatic hydroxylation is a known method for metabolizing the final Efavirenz drug, often at the 8-position of the benzoxazine (B1645224) ring, but this is distinct from the synthetic route to the precursor. nih.govnih.gov

Creating the single, correct stereoisomer of this chiral molecule is the most significant challenge in the synthesis of Efavirenz and its precursors. seu.edu The crucial step is the asymmetric addition of cyclopropylacetylene to the trifluoroacetophenone core. Early syntheses achieved this with high enantiomeric purity. juniperpublishers.com A widely adopted method involves the use of a chiral catalyst or ligand to direct the addition of the cyclopropylacetylide anion to one face of the ketone.

Key strategies for achieving high stereoselectivity include:

Chiral Lewis Acid Catalysis: Utilizing chiral boron-based reagents or other Lewis acids that coordinate to the ketone and the incoming nucleophile to create a diastereomeric transition state, favoring one enantiomer.

Use of Chiral Auxiliaries: While less common in large-scale production, attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of the addition reaction.

Highly Enantioselective Acetylide Addition: A key method involves a catalytic, enantioselective addition of the lithium salt of cyclopropylacetylene to the ketone, driven by a chiral amino alcohol ligand, which results in the desired (S)-enantiomer in high yield and enantiomeric excess. juniperpublishers.com

The synthesis of the target intermediate involves two distinct and critical transformations: the introduction of the tert-butyl carbamate (B1207046) (Boc group) onto the aniline (B41778) nitrogen and the formation of the tertiary alcohol on the side chain.

Incorporation of the tert-Butyl Carbamate: The aniline nitrogen of the 2-amino-5-chlorophenyl precursor is protected as a tert-butyl carbamate. This is a standard protection strategy in organic synthesis, typically achieved by reacting the amino group with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This group serves to modulate the reactivity of the aniline during subsequent steps and is ultimately removed during the final cyclization to form Efavirenz. The procedure for forming such carbamates is well-established. orgsyn.org

Formation of the Hydroxy Moiety: As detailed in section 2.1.1, the hydroxyl group is generated concurrently with the carbon-carbon bond formation. The reaction between the lithium or magnesium salt of cyclopropylacetylene and the N-Boc-protected 4-chloro-2-(trifluoroacetyl)aniline creates the tertiary alcohol. This addition reaction is the cornerstone of the side-chain construction.

Table 1: Key Synthetic Transformations

| Transformation | Reagents/Conditions | Purpose |

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Triethylamine or DMAP) | Protects the aniline nitrogen, modulates reactivity. |

| Asymmetric Acetylide Addition | Cyclopropylacetylene, Organolithium reagent (e.g., n-BuLi), Chiral Ligand | Creates the C-C bond and the chiral tertiary alcohol center with high stereoselectivity. |

Derivatization Strategies for Isotopic Labeling and Analog Preparation

The synthesis of labeled analogs and the characterization of impurities are essential for analytical and research purposes.

Isotopically labeled internal standards are crucial for quantitative analysis by mass spectrometry. nih.gov The synthesis of deuterium-labeled O-tert-Butyl-2-hydroxy Efavirenz has been reported, specifically as a d5-labeled analog. coompo.com

The common strategy to produce this labeled compound involves incorporating deuterium (B1214612) at a site that is metabolically stable. In the case of this compound-d5, the five deuterium atoms are located on the cyclopropyl (B3062369) ring. coompo.com This is achieved by using a deuterated starting material, namely cyclopropyl-d5-acetylene, in the key acetylide addition step. General methods for synthesizing deuterated compounds often rely on using deuterated reagents in multi-component reactions or through specific labeling steps. nih.govbiomedres.us Installation of deuterium at sites of metabolic oxidation can be used to alter a drug's pharmacokinetic profile, a strategy known as the "deuterium kinetic isotope effect." princeton.edu

The preparation of high-purity reference standards is fundamental for the quality control of active pharmaceutical ingredients. researchgate.net During the synthesis of Efavirenz, the key amino alcohol intermediate, this compound, can undergo side reactions to form impurities. One significant impurity is a quinoline (B57606) derivative, which can be formed under the influence of a catalyst and acid. google.com

A patented method describes the synthesis of this efavirenz quinoline impurity directly from the amino alcohol precursor (referred to as compound II in the patent) by stirring in an organic solvent with a catalyst (like copper acetate) and an organic acid (like acetic acid). google.com Synthesizing and isolating such impurities in a pure form allows for their characterization and the development of analytical methods to detect and quantify them in the final drug substance.

Table 2: Characterized Analogs and Impurities

| Compound Name | Molecular Formula | Purpose / Context |

| This compound-d5 | C₁₈H₁₄D₅ClF₃NO₃ | Deuterated internal standard for bioanalytical studies. coompo.com |

| Efavirenz Quinoline Impurity | C₁₄H₈ClF₃N | A process-related impurity formed from the amino alcohol precursor. google.com |

| 4-Chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate | C₁₉H₁₉Cl₂F₃N₂O₃ | A potential genotoxic impurity in Efavirenz drug substance. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable industrial processes has spurred significant research into greener synthetic pathways for active pharmaceutical ingredients, including Efavirenz and its analogs. nih.govunibo.it The principles of green chemistry, which promote the reduction or elimination of hazardous substances, the use of safer solvents and reagents, and the improvement of energy efficiency, are central to these modern synthetic strategies. unibo.itresearchgate.net Efforts in this area focus on developing environmentally benign and economically viable processes for producing these crucial antiviral compounds. researchgate.net

Several key areas have been targeted to make the synthesis of Efavirenz and its analogs more sustainable:

Avoidance of Hazardous Reagents: Traditional synthetic routes for Efavirenz intermediates have sometimes employed hazardous materials. For instance, one patented method for preparing a key intermediate, 4-chloro-2-(trifluoroacetyl)aniline, successfully eliminated the use of the hazardous reagent n-butyllithium. juniperpublishers.com Similarly, greener alternatives to the highly toxic phosgene (B1210022) gas, such as 1,1'-carbonyldiimidazole (B1668759) or diphenylcarbonate, have been implemented for the cyclization step that forms the benzoxazinone (B8607429) core of Efavirenz. google.com The use of 1,1'-carbonyldiimidazole is noted as being clean, feasible for industrial scale-up, and offers the advantage that the reagent can be regenerated and reused, making the process more cost-effective. google.com

Use of Greener Catalysis: A major focus of green synthetic design is the replacement of conventional metal catalysts, which can pose toxicity and environmental concerns, with more benign alternatives. nih.gov Organocatalysis has emerged as a powerful tool in the asymmetric synthesis of Efavirenz. nih.gov For example, the enantioselective trifluoromethylation of an alkynyl ketone intermediate has been achieved using organocatalysts derived from cinchona alkaloids. While an initial attempt with a cinchonidine-based catalyst yielded only 50% enantiomeric excess (ee), subsequent optimization using a quinine-based catalyst improved the ee to 80%. nih.gov This highlights a shift away from organometallic catalysis towards more sustainable catalytic systems. nih.gov

Table 1: Comparison of Catalysts in the Asymmetric Synthesis of an Efavirenz Intermediate

| Catalyst Type | Specific Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Organocatalyst | Cinchonidine derivative 10 | 50% | nih.gov |

| Organocatalyst | Quinine-based catalyst 11 | 80% | nih.gov |

Alternative Starting Materials: The original synthesis of Efavirenz relies on cyclopropyl acetylene, which is an expensive and challenging raw material to produce. seu.eduseu.edu Research into analogs has explored replacing the cyclopropylacetylene side chain with other groups. researchgate.netdigitellinc.com One study developed analogs where the cyclopropane (B1198618) ring was substituted with small heterocycles, while another replaced the entire acetylenic side chain with alkyloxy groups. researchgate.net Several of these new compounds demonstrated equivalent potency to Efavirenz. researchgate.net Synthesizing analogs from more accessible or less hazardous starting materials aligns with green chemistry principles by improving atom economy and reducing reliance on strained, high-energy ring systems that can lead to unwanted side reactions. digitellinc.com

Table 2: Greener Reagents for Efavirenz Synthesis

| Reaction Step | Conventional Reagent | Greener Alternative | Key Advantage | Reference |

|---|---|---|---|---|

| Intermediate Synthesis | n-Butyllithium | (Not specified, but avoided) | Abolished use of hazardous reagent | juniperpublishers.com |

| Cyclization | Phosgene Gas | 1,1'-Carbonyldiimidazole | Clean, plant-feasible, regenerable | google.com |

| Cyclization | Phosgene Gas | Diphenylcarbonate | Clean, plant-feasible | google.com |

Chemical Reactivity and Transformation Pathways of O Tert Butyl 2 Hydroxy Efavirenz

Hydrolytic Degradation Mechanisms and Products

The hydrolytic stability of O-tert-Butyl-2-hydroxy Efavirenz (B1671121) is expected to be influenced by the pH of the aqueous environment. The presence of both a tert-butyl ether and a carbamate-like structure suggests that the molecule could be susceptible to degradation under acidic and, to a lesser extent, basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the tert-butyl ether group of O-tert-Butyl-2-hydroxy Efavirenz is the most probable site of initial hydrolytic attack. The mechanism for the acid-catalyzed cleavage of tert-butyl ethers is well-established and typically proceeds through a unimolecular (SN1) pathway. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The subsequent departure of the relatively stable tert-butyl carbocation leads to the formation of 2-hydroxy Efavirenz and tert-butanol (B103910). The tert-butyl cation can also be trapped by water to form tert-butanol or undergo elimination to form isobutylene (B52900). acsgcipr.org

Studies on the acid-catalyzed hydrolysis of methyl tert-butyl ether (MTBE) have shown that the reaction is first-order with respect to both the ether and the hydronium ion concentration. nih.gov Similar kinetics are anticipated for this compound. The carbamate (B1207046) moiety is generally more stable to acid hydrolysis than the tert-butyl ether.

Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Condition | Primary Products | Secondary Products |

| This compound | Acidic (e.g., HCl, H₂SO₄) | 2-hydroxy Efavirenz, tert-Butanol | Isobutylene |

Base-Catalyzed Hydrolysis

The tert-butyl ether linkage is generally stable under basic conditions. researchgate.net However, the carbamate functional group can be susceptible to base-catalyzed hydrolysis, although it is typically more resistant than esters. The hydrolysis of carbamates under basic conditions can proceed through an elimination-addition mechanism (E1cB) involving the formation of an isocyanate intermediate, especially for aryl carbamates. researchgate.net For this compound, which has an N-aryl carbamate-like structure within the benzoxazinone (B8607429) ring, a similar pathway could be envisioned, leading to the opening of the heterocyclic ring.

However, studies on the parent drug, Efavirenz, indicate that the degradation under basic conditions primarily involves the hydrolysis of the cyclic carbamate. researchgate.net Therefore, it is plausible that under strong basic conditions, this compound would undergo hydrolysis of the benzoxazinone ring to form the corresponding amino alcohol derivative, while the tert-butyl ether remains intact. The rate of this hydrolysis would likely be slower than the acid-catalyzed cleavage of the ether.

Neutral Hydrolysis Conditions

Under neutral pH conditions (pH 5-7), this compound is expected to be relatively stable. oup.comusgs.gov The neutral hydrolysis pathway for both tert-butyl ethers and carbamates is generally slow at ambient temperatures. oup.comusgs.gov Studies on tert-butyl formate, for instance, show that the neutral hydrolysis pathway is predominant only in a narrow pH range around neutrality and is significantly slower than acid- or base-catalyzed hydrolysis. oup.comusgs.gov Therefore, significant degradation of this compound is not anticipated in neutral aqueous solutions over short periods.

Unconventional Hydrolytic Reactions and Mechanisms

While conventional acid and base catalysis are the primary routes for hydrolysis, other less common mechanisms could potentially contribute to the degradation of this compound. For instance, enzymatic hydrolysis, particularly by lipases, has been shown to catalyze the formation and cleavage of carbamate bonds in non-conventional media. nih.gov In a biological system or in the presence of specific biocatalysts, the carbamate moiety of this compound could be a target for enzymatic cleavage.

Additionally, the use of specific reagents can facilitate the cleavage of tert-butyl ethers under non-aqueous or milder conditions. For example, systems like cerium(III) chloride/sodium iodide have been used for the cleavage of tert-butyl ethers. researchgate.net While not strictly hydrolytic, these reactions represent alternative chemical transformation pathways.

Photochemical Transformation Pathways

The photochemical stability of a molecule is determined by its ability to absorb light and the efficiency of the subsequent chemical reactions from its excited state.

UV/Visible Light Induced Degradation

Efavirenz, the parent compound, is known to absorb UV light and undergo photodegradation. nih.govacs.orgnih.gov The primary photochemical reactions of Efavirenz are dependent on the solvent and involve excited-state intramolecular proton transfer (ESIPT), leading to a phototautomer, and photoinduced α-cleavage (photodecarbonylation). nih.govnih.gov

Given the structural similarity, this compound is expected to exhibit similar photochemical behavior. Upon absorption of UV radiation, the molecule would be promoted to an excited state. The presence of the O-tert-butyl group is unlikely to significantly alter the primary chromophore, the benzoxazinone system. Therefore, the main photochemical degradation pathways are predicted to be:

Phototautomerization: Similar to Efavirenz, this compound could undergo ESIPT to form an imidic acid phototautomer. nih.govnih.gov

Photodecarbonylation: Photoinduced cleavage of the carbonyl group from the benzoxazinone ring could occur, leading to a decarbonylated product. nih.gov

Photo-Fries Rearrangement: The photolysis of aryl tert-butyl ethers in methanol (B129727) has been shown to yield phenols as the major product, along with tert-butyl substituted phenols resulting from a photo-Fries reaction. acs.orgacs.orgnih.gov This suggests that the O-tert-butyl ether linkage in this compound could be photolabile, leading to the formation of 2-hydroxy Efavirenz and tert-butylated derivatives.

The solvent is expected to play a crucial role in the photolytic pathway. Protic and hydrogen-bonding solvents can stabilize charged intermediates and influence the product distribution. nih.govnih.gov

Table 2: Predicted Products of Photochemical Transformation of this compound

| Reactant | Condition | Predicted Transformation Pathway | Predicted Products |

| This compound | UV/Visible Light | Phototautomerization | Imidic acid phototautomer of this compound |

| Photodecarbonylation | Decarbonylated this compound | ||

| Photo-cleavage of ether | 2-hydroxy Efavirenz, tert-butylated phenols | ||

| Photo-Fries Rearrangement | tert-Butyl substituted 2-hydroxy Efavirenz |

Identification of Photodegradation Products

The photostability of a chemical compound is its ability to withstand exposure to light without undergoing chemical change. While direct photostability studies on this compound are not extensively documented, research on the closely related antiretroviral drug, Efavirenz, provides significant insights into potential photodegradation pathways.

Forced degradation studies on Efavirenz have revealed its susceptibility to photolytic degradation, leading to the formation of various byproducts. One study identified a total of twelve degradation products under various stress conditions, including photolysis. nih.govresearchgate.netresearchgate.net Although the exact structures of all photodegradation products of this compound are not specified in the available literature, the degradation pathways of Efavirenz suggest that similar transformations could occur.

A key photodegradation mechanism for Efavirenz involves the excited-state intramolecular proton transfer, leading to the formation of an imidic acid phototautomer. Another identified pathway is photo-induced α-cleavage, resulting in the loss of a carbonyl group (photodecarbonylation) to form a distinct photoproduct. These transformations highlight the reactive nature of the benzoxazinone core under photolytic stress.

Oxidative Degradation and Byproduct Formation

Oxidative degradation involves the chemical breakdown of a substance by oxidizing agents. Understanding the oxidative stability of this compound is crucial for predicting its shelf-life and identifying potential impurities that may form upon exposure to oxidative conditions.

Peroxides are common oxidizing agents that can initiate degradation in susceptible molecules. Studies on the forced degradation of Efavirenz have shown that it is relatively stable to oxidation by hydrogen peroxide (3%). researchgate.net This suggests that the core benzoxazinone structure possesses a degree of resistance to certain peroxides under specific conditions.

However, other organic hydroperoxides, such as tert-butyl hydroperoxide (TBHP), are known to be potent oxidizing agents for a wide range of organic compounds, including anilines and various heterocyclic systems. organic-chemistry.org While no specific studies detail the reaction of this compound with TBHP, the presence of the aniline-like nitrogen within the benzoxazinone ring and the electron-rich aromatic system could potentially be susceptible to oxidation under more stringent conditions or in the presence of metal catalysts. organic-chemistry.org The tert-butyl protecting group on the nitrogen atom may offer some steric hindrance, potentially influencing the rate and regioselectivity of oxidation compared to the parent Efavirenz.

Beyond peroxide-mediated reactions, other oxidative stress conditions can impact the stability of Efavirenz and its derivatives. Research has demonstrated that Efavirenz can induce oxidative stress in biological systems, such as endothelial cells. nih.gov This induction of oxidative stress is associated with an increase in markers for endoplasmic reticulum stress and autophagy. nih.gov While this research focuses on the biological effects of Efavirenz, it underscores the molecule's potential to participate in redox processes, which could lead to its own degradation under pro-oxidant conditions. The specific byproducts formed under such cellular or other complex oxidative environments have not been fully characterized for this compound.

Thermal Stability and Solid-State Transformations

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. This is a critical parameter for determining appropriate storage and handling conditions. Solid-state transformations, such as polymorphism, can also significantly impact the physicochemical properties of a material.

Studies on the thermal behavior of Efavirenz have been conducted using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses have determined the melting point of Efavirenz to be approximately 136-139°C. nih.govresearchgate.net The decomposition of Efavirenz has been shown to commence at higher temperatures, with kinetic studies providing activation energies for the thermal degradation process. researchgate.net

For this compound, the presence of the O-tert-butyl group would likely influence its thermal profile. The melting point of tert-butyl carbamate itself is in the range of 105-108 °C. sigmaaldrich.comchemicalbook.com The thermal stability of benzoxazine (B1645224) nitroxides has also been investigated, with some derivatives showing fragmentation at elevated temperatures. nih.gov It can be inferred that the thermal stability of this compound would be different from that of Efavirenz, and its decomposition might involve pathways related to the loss of the tert-butyl group.

Advanced Analytical Methodologies for O Tert Butyl 2 Hydroxy Efavirenz Characterization

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental in isolating O-tert-Butyl-2-hydroxy Efavirenz (B1671121) from related substances, including its parent compound, Efavirenz, and other metabolites. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Liquid Chromatography (HPLC, UPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for the analysis of Efavirenz and its derivatives. These methods offer excellent resolution and are readily coupled with various detectors for quantification and identification.

HPLC and UPLC Methods:

Reverse-phase HPLC is the most common approach for the analysis of Efavirenz and its metabolites. nih.gov A stability-indicating HPLC method for Efavirenz has been developed using a cyano column, which is capable of separating it from its degradation products. nih.gov For the analysis of Efavirenz in plasma, a rapid and selective HPLC-UV method has been established using a C18 column with a mobile phase of 0.1% formic acid and acetonitrile. semanticscholar.org Another validated reverse-phase HPLC gradient method for Efavirenz in plasma utilizes a Waters X-Terra Shield RP18 column with a mobile phase of phosphate (B84403) buffer (pH 3.5) and acetonitrile. nih.gov

UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. A rapid isocratic chiral UPLC method has been developed for the enantioseparation of Efavirenz using a Chiracel OD-H column. nih.gov While specific methods for O-tert-Butyl-2-hydroxy Efavirenz are not extensively documented in publicly available literature, the principles applied to Efavirenz analysis are directly applicable. Given the increased lipophilicity of the tert-butyl group, this compound would be expected to have a longer retention time on a reverse-phase column compared to 8-hydroxy Efavirenz under similar conditions.

LC-MS/MS Analysis:

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for the trace-level quantification of pharmaceutical compounds in biological matrices. semanticscholar.orgnih.gov A novel LC-MS/MS method has been developed for the ultra-trace level determination of genotoxic impurities of Efavirenz, utilizing a Hypersil C-18 column and a gradient elution with ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727). semanticscholar.org This method demonstrates the capability to detect impurities at the parts-per-billion level. semanticscholar.org

For the analysis of Efavirenz in human hair, a highly sensitive and selective LC-MS/MS method has been validated. nih.govnih.gov This method employs reversed-phase chromatography and detection by tandem mass spectrometry in either positive or negative ionization mode. nih.govnih.gov Efavirenz itself often shows higher sensitivity in the negative ionization mode. nih.gov The application of LC-MS/MS to this compound would allow for its precise quantification and structural confirmation, even at very low concentrations.

The following table summarizes typical parameters used in LC-based methods for the analysis of Efavirenz and its derivatives, which can be adapted for this compound.

| Parameter | HPLC | UPLC | LC-MS/MS |

| Column | C18, Cyano | Chiral (e.g., Chiracel OD-H) | C18 (e.g., Hypersil, Kinetex) |

| Mobile Phase | Acetonitrile/Water/Acid | n-Hexane/Isopropyl alcohol | Acetonitrile/Water with formic acid or ammonium acetate |

| Detection | UV (e.g., 247 nm, 252 nm) | Photodiode Array (PDA) | Tandem Mass Spectrometry (MRM mode) |

| Flow Rate | 0.3 - 1.5 mL/min | ~1.0 mL/min | 0.3 - 0.8 mL/min |

| Run Time | ~6 - 15 min | < 5 min | ~2.5 - 8.4 min |

Gas Chromatography (GC-MS)

While less common than LC-based methods for non-volatile compounds like Efavirenz and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, typically after a derivatization step to increase volatility. For this compound, derivatization of the hydroxyl group, for instance, through silylation, could facilitate its analysis by GC-MS. This technique would provide complementary information to LC-MS, particularly regarding certain impurities. However, specific GC-MS methods for this compound are not readily found in the literature, suggesting LC-MS is the preferred method.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in a capillary filled with an electrolyte. CE is particularly powerful for the separation of chiral compounds. While specific applications of CE for the analysis of this compound are not documented, methods developed for the enantioseparation of other chiral drugs could be adapted. The use of chiral selectors, such as cyclodextrins, within the background electrolyte is a common strategy to achieve separation of enantiomers.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the unequivocal identification and structural elucidation of this compound.

Mass Spectrometry (MS, HRMS, MS/MS, ESI-MS)

Mass spectrometry provides critical information about the molecular weight and structure of a compound.

Electrospray Ionization (ESI-MS):

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Efavirenz derivatives. It is the most common ionization source used in LC-MS analysis of these compounds. Both positive and negative ionization modes can be used, with the choice depending on the specific compound and the desired sensitivity. For Efavirenz and its hydroxylated metabolites, both modes have been successfully employed. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS):

MS/MS is a powerful tool for structural elucidation, providing information on the fragmentation pathways of a molecule. For this compound, the fragmentation pattern would be expected to involve characteristic losses related to the Efavirenz core and the tert-butyl group. Proposed fragmentation schemes for Efavirenz and its hydroxylated metabolites show characteristic losses. researchgate.net For instance, a common fragmentation of the tert-butyl group is the loss of isobutylene (B52900) (56 Da). The MS/MS spectrum of this compound would likely show a prominent fragment ion corresponding to the loss of the tert-butoxy (B1229062) group or isobutylene from the precursor ion.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for confirming the identity of a compound and distinguishing it from isobaric interferences. The use of uHPLC-HRMS has been reported for the analysis of Efavirenz metabolites in various biological systems, demonstrating the power of this technique for unambiguous identification. nih.gov

The following table outlines expected mass spectrometric data for this compound based on its structure and data from related compounds.

| Technique | Expected Information |

| ESI-MS | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound. |

| HRMS | Highly accurate mass of the molecular ion, confirming its elemental composition (C₁₈H₂₀ClF₃NO₃). |

| MS/MS | Fragmentation pattern showing characteristic losses, such as the tert-butoxy group, isobutylene, and fragments related to the Efavirenz core structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR:

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the benzoxazinone (B8607429) ring, the cyclopropyl (B3062369) protons, and a prominent singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (around 1.3-1.5 ppm). The hydroxyl proton would be absent, and the chemical shifts of the aromatic protons adjacent to the oxygen would be influenced by the tert-butyl ether linkage.

¹³C NMR:

The ¹³C NMR spectrum would display distinct signals for all 18 carbon atoms in the molecule. The carbons of the tert-butyl group would appear as two signals: a quaternary carbon and a methyl carbon signal. The chemical shifts of the aromatic carbons, particularly the one attached to the oxygen, would be shifted compared to 8-hydroxy Efavirenz due to the ether formation.

The unequivocal assignment of all proton and carbon signals would require a suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, which are standard practices in the structural characterization of novel compounds. pharmgkb.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, providing a unique molecular "fingerprint". mdpi.com For the structural confirmation of this compound, IR spectroscopy is invaluable.

While a specific spectrum for this compound is not publicly documented, its characteristic absorption bands can be predicted by comparing its structure to that of the parent compound, Efavirenz. The known IR absorption bands for Efavirenz provide a baseline for analysis. researchgate.net

Table 1: Characteristic IR Absorption Bands for Efavirenz

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3317.3 | Strong Stretch |

| C=O (carbonyl) | 1750 | Stretch |

| C-Cl | 1038.3 | Stretch |

Data sourced from a study on FTIR spectroscopy for Efavirenz estimation. researchgate.net

For this compound, the IR spectrum would be expected to show distinct differences from Efavirenz:

Presence of an O-H band: A broad absorption band would be expected in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the newly introduced hydroxyl (-OH) group.

Absence of an N-H band: The characteristic N-H stretching peak around 3317 cm⁻¹ would be absent, as this hydrogen is replaced in the derivative.

Presence of C-O stretching: New peaks corresponding to the C-O ether linkage of the tert-butyl group would appear, typically in the 1000-1300 cm⁻¹ region.

Aliphatic C-H bands: Increased intensity of C-H stretching and bending vibrations from the tert-butyl group would be observed in the 2850-2970 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.

These expected variations allow analysts to confirm the identity and structural integrity of this compound and distinguish it from the parent Efavirenz molecule.

Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying this compound. The development of a robust and reliable HPLC method is critical for quality control in manufacturing and for research applications. Method development for this derivative builds upon the extensive work done for Efavirenz and its related substances. tandfonline.comtandfonline.com

A typical Reverse-Phase HPLC (RP-HPLC) method is developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its performance. tandfonline.comtandfonline.com This involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Table 2: Example of Optimized RP-HPLC Parameters for Efavirenz Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil-ODS 3V C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Orthophosphoric acid and Acetonitrile (20:80 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 45°C |

These parameters are based on a validated method for quantifying Efavirenz impurities and serve as a starting point for analyzing its derivatives. tandfonline.comtandfonline.com

Validation of the analytical method confirms its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

For this compound, a method would be specifically developed and validated to ensure it can be accurately measured and separated from Efavirenz and other potential process impurities or degradation products.

Impurity Profiling Methodologies

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance. This is essential for ensuring the safety and efficacy of the final product. The methods used for purity analysis are often referred to as stability-indicating, meaning they can separate the main compound from its degradation products that may form under various stress conditions (e.g., heat, light, acid, base). ijpbs.com

For this compound, impurity profiling methodologies are designed to detect and quantify:

Starting materials and intermediates from the synthesis.

By-products formed during the chemical reaction.

Degradation products that may form during storage or handling.

Residual amounts of the parent compound, Efavirenz, or other related substances.

Chromatographic techniques, particularly RP-HPLC with UV or mass spectrometry detection, are the cornerstone of impurity profiling. researchgate.net These methods are developed to be highly sensitive, capable of quantifying impurities at very low levels, often at or below a 0.05% reporting threshold as per ICH guidelines. nih.gov

Application of Quality by Design (QbD) Principles in Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov When applied to analytical methods (a concept known as Analytical QbD or AQbD), it results in more robust and reliable procedures. nih.gov

The development of an HPLC method for this compound using QbD principles would involve several key steps:

Defining the Analytical Target Profile (ATP): This first step defines the goal of the method, such as "to accurately quantify this compound and its related impurities with a limit of quantification of 0.05%." nih.gov

Risk Assessment to Identify Critical Method Parameters (CMPs): Potential variables that could impact the method's performance are identified. For an HPLC method, these often include the mobile phase pH, percentage of organic solvent, column temperature, and flow rate. nih.gov

Design of Experiments (DoE): A structured set of experiments is conducted to systematically study the effects of the identified CMPs on the method's outcomes (e.g., peak resolution, retention time). This allows for a comprehensive understanding of how the variables interact.

Establishing a Method Operable Design Region (MODR): Based on the DoE results, a multi-dimensional space is defined where the method is known to perform reliably. Working within this region ensures the method is robust and less likely to fail due to small variations in parameters. nih.gov

By applying QbD, the resulting analytical method for this compound is well-understood, flexible, and consistently meets its performance criteria throughout its lifecycle. nih.gov

Application of Isotope-Labeled Analogs in Analytical Research

Stable isotope-labeled analogs are indispensable tools in modern analytical research, particularly for quantitative analysis using mass spectrometry (MS). For this compound, a deuterated version, This compound-d5 , is available for such applications. lgcstandards.com

This labeled compound is chemically identical to the analyte of interest but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium (B1214612). Its primary application is as an internal standard (IS) in quantitative assays like Liquid Chromatography-Mass Spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard is considered the gold standard for quantification because it can accurately correct for variations that may occur during sample preparation (e.g., extraction losses) and instrument analysis (e.g., matrix effects or ionization suppression). medchemexpress.com Because the IS and the analyte behave almost identically during chromatography and extraction but are distinguishable by the mass spectrometer, their response ratio provides a highly accurate and precise measurement of the analyte's concentration.

Table 3: Properties of this compound-d5

| Property | Value |

|---|---|

| Compound Name | This compound-d5 |

| Molecular Formula | C₁₈H₁₄D₅ClF₃NO₃ |

| Application | Internal standard for quantitative analysis |

Data sourced from a commercial supplier of reference materials. lgcstandards.com

The availability of this labeled analog facilitates highly reliable bioanalytical studies, such as pharmacokinetics, and enables precise trace-level quantification in complex matrices.

Enzymatic and Biotransformation Studies of O Tert Butyl 2 Hydroxy Efavirenz in Vitro

Cytochrome P450-Mediated Hydroxylation Pathways

The primary phase I metabolism of Efavirenz (B1671121) is characterized by oxidative hydroxylation, a process predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. researchgate.net This leads to the formation of several hydroxylated metabolites, which are subsequently conjugated for excretion.

In vitro studies using human liver microsomes (HLMs) and recombinant P450 enzymes have identified specific isoforms responsible for the metabolism of Efavirenz.

CYP2B6 : This isoform is the principal enzyme responsible for the primary clearance mechanism of Efavirenz. nih.govnih.gov It catalyzes the major metabolic pathway, which is the 8-hydroxylation of Efavirenz to form its main metabolite, 8-hydroxyefavirenz (B1664214). nih.govresearchgate.netpharmgkb.org CYP2B6 is also the primary enzyme involved in the subsequent oxidation of both 7- and 8-hydroxyefavirenz to form dihydroxylated metabolites. nih.gov Furthermore, it plays a role in the formation of the secondary metabolite 8,14-dihydroxyefavirenz. pharmgkb.orgnih.gov

Other CYPs : While CYP2B6 and CYP2A6 are the major players, other isoforms such as CYP1A2, CYP3A4, and CYP3A5 have been shown to play a minor role in the 8-hydroxylation step. researchgate.netpharmgkb.orgnih.gov

The formation rate of 8-hydroxyefavirenz shows significant variability among different human liver microsome samples, which can be attributed to genetic polymorphisms in the CYP2B6 gene. pharmgkb.orgnih.gov

Kinetic studies have been conducted to quantify the interaction between Efavirenz and various CYP isoforms. Efavirenz demonstrates a high binding affinity for CYP2B6, with reported Michaelis-Menten constant (K_m) values ranging from 13 to 20 μM. nih.gov In human liver microsomes, the formation of 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz accounted for 22.5% and 77.5% of the total Efavirenz metabolism, respectively. nih.gov

Efavirenz also acts as an inhibitor of several CYP enzymes. The inhibitory constants (K_i) and 50% inhibitory concentrations (IC_50) have been determined in vitro, providing insight into its potential for drug-drug interactions. pharmgkb.org

Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by Efavirenz

| CYP Isoform | Inhibition Type | K_i (μM) | IC_50 (μM) | Notes |

| CYP2B6 | Competitive | 1.38 - 1.68 | - | Potent inhibition observed. nih.gov |

| CYP2C8 | Competitive | 4.78 - 4.80 | - | Moderate inhibition observed. nih.gov |

| CYP2C9 | Competitive | 19.46 | ~15 | Moderate inhibition observed. nih.gov |

| CYP2C19 | Competitive | 21.31 | - | Moderate inhibition observed. nih.gov |

| CYP3A | Competitive | 40.33 | - | Weak inhibition observed. nih.gov |

| CYP1A2 | - | - | - | Marginal to no inhibition observed. nih.gov |

| CYP2A6 | - | - | - | No reversible or time-dependent inhibition observed. nih.gov |

| CYP2D6 | - | - | - | Marginal to no inhibition observed. nih.gov |

This table is interactive. You can sort and filter the data.

The interaction of Efavirenz and its metabolites with CYP enzymes can lead to either reversible or irreversible inactivation.

Reversible Inhibition : Efavirenz itself is a potent competitive inhibitor of CYP2B6 and a moderate competitive inhibitor of CYP2C8, CYP2C9, and CYP2C19. nih.govpharmgkb.org This inhibition is reversible. One study demonstrated that the inactivation of wild-type CYP2B6 by the parent Efavirenz compound was completely reversible after 24 hours of dialysis. nih.gov

Irreversible Inactivation : While Efavirenz does not appear to cause time-dependent (irreversible) inactivation of CYP isoforms nih.gov, its primary metabolite, 8-hydroxyefavirenz, does. Studies have shown that 8-hydroxyefavirenz can irreversibly inactivate both wild-type CYP2B6 and its naturally occurring P450 2B6.4 variant. nih.govresearchgate.net This suggests that the metabolism of Efavirenz by CYP2B6 leads to the formation of a reactive intermediate from 8-hydroxyefavirenz that causes irreversible enzyme inactivation. nih.gov

These distinct mechanisms of inactivation—reversible by the parent drug and irreversible by its metabolite—highlight the complexity of Efavirenz's interaction with metabolic enzymes. nih.gov

Glucuronidation and Sulfation Pathways

Following hydroxylation, Efavirenz and its metabolites undergo phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that can be readily excreted. pharmgkb.org Efavirenz can also be directly conjugated. nih.gov

Uridine 5'-diphosphate-glucuronosyltransferases (UGTs) are the key enzymes in this pathway.

UGT2B7 : In vitro screening of 12 recombinant UGT isoforms demonstrated that UGT2B7 is the only isoform with significant catalytic activity in the direct conjugation of the parent Efavirenz to form Efavirenz-N-glucuronide. nih.govtandfonline.comresearchgate.net The apparent K_m value for this reaction by UGT2B7 is 21 μM, similar to the value of 24 μM observed in human liver microsomes. nih.gov The formation of Efavirenz-N-glucuronide shows substantial inter-individual variability (over 40-fold) in different human liver microsomes, which correlates significantly with UGT2B7 activity. tandfonline.comresearchgate.net

Multiple UGTs for Hydroxylated Metabolites : In contrast to the parent drug, the glucuronidation of the three main hydroxylated metabolites (7-hydroxyefavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz) involves nearly all tested UGT isoforms. tandfonline.comresearchgate.net These include UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, and 2B7. pharmgkb.org

Inhibition by Efavirenz : Efavirenz has also been shown to inhibit certain UGT isoforms. It is a competitive inhibitor of UGT1A4 and UGT1A9 and a noncompetitive inhibitor of UGT1A1. mdpi.com It is also a potent competitive inhibitor of UGT2B7. mdpi.com

Table 2: UGT Isoform Involvement in Efavirenz and Metabolite Glucuronidation

| Compound | UGT Isoform(s) Involved | Key Findings |

| Efavirenz (Parent Drug) | UGT2B7 (exclusively) | UGT2B7 is the only isoform that forms Efavirenz-N-glucuronide. nih.govtandfonline.com |

| 7-hydroxyefavirenz | Multiple UGTs | Almost all tested UGT isoforms showed activity. tandfonline.comresearchgate.net |

| 8-hydroxyefavirenz | Multiple UGTs | Almost all tested UGT isoforms showed activity. tandfonline.comresearchgate.net |

| 8,14-dihydroxyefavirenz | Multiple UGTs | Almost all tested UGT isoforms showed activity. tandfonline.comresearchgate.net |

This table is interactive. You can sort and filter the data.

The conjugation process results in various glucuronidated and sulfated products.

Efavirenz-N-glucuronide : This conjugate is formed directly from the parent drug by UGT2B7. nih.gov While it is a metabolic pathway, its contribution relative to the oxidative pathways can vary. nih.gov

Hydroxylated Metabolite Conjugates : The primary hydroxylated metabolites are extensively conjugated. The O-glucuronide of 8-hydroxyefavirenz is the major metabolite of Efavirenz found in urine. pharmgkb.orgresearchgate.net Glucuronides of 7-hydroxyefavirenz are also formed. researchgate.net

Sulfation : The sulfation of 8-hydroxyefavirenz and 7-hydroxyefavirenz has been observed in various species, but the sulfation of 8-hydroxyefavirenz does not occur in humans. researchgate.net

No Information Found on "O-tert-Butyl-2-hydroxy Efavirenz"

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical compound "this compound." The enzymatic and biotransformation studies, including the role of biocatalysts in stereoselective transformations and in vitro microbial and environmental biotransformation, appear to be uncharacterized or not publicly documented for this particular compound.

It is possible that "this compound" is a novel or highly specific synthetic derivative that has not been the subject of published biotransformation research. Alternatively, the compound may be known by a different chemical name or identifier that is not standard in the available literature.

Without any data on the enzymatic and biotransformation studies of "this compound," it is not possible to provide the requested article with the specified outline and content. Further research would be required to characterize the biochemical properties and metabolic fate of this compound.

Future Research Directions and Translational Perspectives

Development of Novel Analytical Approaches for Complex Matrices

The detection and quantification of O-tert-Butyl-2-hydroxy Efavirenz (B1671121) and related compounds in complex matrices necessitate the development of highly sensitive and specific analytical methods. While research has been conducted on the parent compound, Efavirenz, and its impurities, these methodologies can be adapted and refined for O-tert-Butyl-2-hydroxy Efavirenz. semanticscholar.orgactascientific.com

Future research should focus on creating advanced analytical techniques capable of detecting trace amounts of this compound in various samples. A promising approach is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for distinguishing the analyte from a complex background. semanticscholar.org For instance, a novel LC-MS/MS method has been successfully developed for the ultra-trace level determination of genotoxic impurities in Efavirenz, achieving a limit of detection of 0.04 ppm. semanticscholar.org Similar methodologies could be tailored for this compound.

Key parameters for such a method would include the optimization of the mobile phase, the selection of an appropriate column, and the fine-tuning of mass spectrometry conditions to achieve the best possible signal-to-noise ratio. The use of stable isotope-labeled internal standards, such as this compound-d5, would also be essential for accurate quantification. coompo.compharmaffiliates.commedchemexpress.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Illustrative Condition | Rationale |

|---|---|---|

| Column | Hypersil C-18 (5 µm, 250x4.6 mm) semanticscholar.org | Provides good separation for non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of 0.01 M ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) semanticscholar.org | Allows for the effective elution of compounds with varying polarities. |

| Flow Rate | 1 ml/min semanticscholar.org | A standard flow rate for analytical HPLC, balancing analysis time and separation efficiency. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) semanticscholar.org | Effective for the ionization of nitrogen-containing compounds like this compound. |

| Detection | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Advanced Computational Approaches for Reaction Pathway Prediction

For the synthesis of this compound, which involves the formation of a chiral center, computational models can be particularly valuable. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the stereoselectivity of a reaction. This has been demonstrated in the synthesis of other complex molecules where computational studies have elucidated the role of catalysts in promoting stereodiscrimination through interactions such as hydrogen bonding and π-stacking. nih.gov

Future research could focus on developing detailed computational models for the key steps in the synthesis of this compound. This would involve:

Modeling the reactants, intermediates, transition states, and products.

Calculating the activation energies for different potential pathways.

Investigating the effect of different catalysts, solvents, and reaction conditions on the reaction outcome.

By providing a deeper understanding of the reaction mechanism, these computational approaches can accelerate the development of more efficient and selective synthetic methods.

Green Chemistry Innovations for Sustainable Production

The principles of green chemistry are increasingly important in the synthesis of pharmaceutical compounds to minimize environmental impact and improve efficiency. The synthesis of this compound can benefit from the application of these principles.

One key area for innovation is the use of alternative, more environmentally friendly reagents and catalysts. For instance, the synthesis of Efavirenz has been explored using organocatalysis, which avoids the use of heavy metals. nih.gov This approach has been shown to achieve high yields and enantioselectivity under mild conditions. nih.gov Similarly, the use of milder chlorinating agents could reduce the formation of unwanted byproducts. seu.edu

Another green chemistry approach is the use of alternative energy sources to drive reactions, such as microwave irradiation. mdpi.comnih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov The application of these techniques to the synthesis of this compound could lead to a more sustainable and cost-effective production process.

Table 2: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents and Auxiliaries | Employing aqueous media or solvent-free conditions. nih.gov | Reduced environmental pollution and worker exposure to hazardous substances. |

| Catalysis | Utilizing organocatalysts or biocatalysts. nih.gov | High selectivity, mild reaction conditions, and avoidance of toxic heavy metals. |

| Energy Efficiency | Implementing microwave-assisted or ultrasound-mediated synthesis. mdpi.com | Faster reaction rates, higher yields, and reduced energy consumption. |

| Waste Prevention | Designing one-pot synthesis procedures. seu.edu | Minimizes purification steps and the generation of chemical waste. |

Exploration of Analogous Chemical Structures with Modified Reactivity Profiles

The exploration of analogues of this compound can lead to the discovery of new compounds with modified reactivity and potentially enhanced biological activity. By systematically altering the chemical structure, researchers can investigate structure-activity relationships (SAR) and develop second-generation compounds.

Research on Efavirenz analogues has focused on modifying the cyclopropylacetylene (B33242) side chain and the substituents on the aromatic ring. nih.govnih.gov For example, replacing the cyclopropane (B1198618) ring with small heterocycles or substituting the entire acetylenic side chain with alkyloxy groups has yielded compounds with potency equivalent to the parent drug. nih.gov Similarly, modifications to the aromatic ring, such as the introduction of fluoro or methoxy (B1213986) groups, have been explored to develop an optimized second-generation series. nih.gov

Future research on this compound analogues could involve:

Substitution of the tert-butyl group: Introducing different alkyl or aryl groups could influence the compound's stability and reactivity.

Modification of the cyclopropyl (B3062369) ring: Replacing the cyclopropyl group with other cyclic or acyclic moieties could alter the compound's interaction with biological targets. seu.edu

Alteration of the benzoxazinone (B8607429) core: Introducing different substituents on the aromatic ring could modulate the electronic properties and reactivity of the molecule.

The synthesis and evaluation of these analogues would provide valuable data for understanding the SAR of this class of compounds and could lead to the identification of new chemical entities with improved profiles.

Compound List

Q & A

Basic: What analytical techniques are recommended for quantifying O-tert-Butyl-2-hydroxy Efavirenz in biological matrices?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its sensitivity and specificity for detecting efavirenz metabolites in plasma and cerebrospinal fluid (CSF) .

- High-Performance Liquid Chromatography (HPLC) with UV detection is a cost-effective alternative but may require derivatization for low-concentration samples .

- Validation protocols must include calibration curves (linearity >0.99), intra-/inter-day precision (<15% CV), and recovery rates (85–115%) to meet FDA/EMA guidelines .

Basic: How should experimental designs account for inter-individual variability in metabolite pharmacokinetics?

Answer:

- Cohort stratification by CYP2B6 genotypes (e.g., 516G>T, 983T>C) is critical, as these polymorphisms significantly alter efavirenz metabolism .

- Sample size calculations should use power analysis (α=0.05, β=0.2) to detect clinically relevant differences in metabolite ratios (e.g., 7-hydroxy-efavirenz:efavirenz) .

- Cross-validation with in vitro hepatocyte models can isolate enzyme-specific contributions to metabolism .

Advanced: How do pharmacogenomic interactions between CYP2B6 and CYP2A6 influence this compound formation?

Answer:

- CYP2B6 slow metabolizers rely on CYP2A6 as an alternative pathway, particularly in the CNS, leading to elevated CSF 8-hydroxy-efavirenz concentrations despite low plasma levels .

- Contradictory findings: While CYP2A6*48A/C correlates with higher CSF metabolite ratios in slow metabolizers, no association exists with plasma concentrations, suggesting compartment-specific metabolism .

- Advanced methods: Genome-wide association studies (GWAS) and CRISPR-edited hepatocyte lines can dissect enzyme contributions .

Advanced: How can researchers resolve contradictions in metabolite-concentration correlations with neurocognitive outcomes?

Answer:

- Hypothesis: CSF 8-hydroxy-efavirenz may originate from plasma spillover or local CNS metabolism, confounding direct correlations with CYP2B6 status .

- Methodological solutions:

- Compartmental pharmacokinetic modeling to distinguish central vs. peripheral metabolism .

- Longitudinal neurocognitive assessments (e.g., Colour Trails Test) paired with metabolite monitoring to identify temporal relationships .

- In vitro blood-brain barrier (BBB) models to test metabolite permeability and CNS enzymatic activity .

Advanced: What mechanisms underlie this compound neurotoxicity, and how can they be experimentally validated?

Answer:

- Proposed mechanisms: Mitochondrial dysfunction and oxidative stress via reactive metabolite intermediates (e.g., quinone species) .

- Validation strategies:

- Neuronal cell cultures treated with synthetic 8-hydroxy-efavirenz to measure reactive oxygen species (ROS) and apoptosis markers .

- CSF metabolomics to identify co-occurring biomarkers of neuroinflammation (e.g., TNF-α, IL-6) .

- Transgenic rodent models with humanized CYP2B6/CYP2A6 to replicate metabolite accumulation patterns .

Advanced: How can pharmacokinetic-pharmacodynamic (PK-PD) models optimize dosing regimens for patients with TB coinfection?

Answer:

- Key variables: Auto-induction of CYP enzymes and isoniazid-mediated inhibition alter clearance rates by ~26% .

- Modeling approach:

- Validation: Therapeutic drug monitoring (TDM) in clinical cohorts to refine model accuracy .

Advanced: What methodological frameworks best address contradictory findings in metabolite stability studies?

Answer:

- Controlled degradation studies under varying pH/temperature conditions to identify labile functional groups (e.g., tert-butyl ester hydrolysis) .

- Isotope-labeled analogs (e.g., deuterated efavirenz) as internal standards to correct for matrix effects in LC-MS .

- Multi-center reproducibility trials to harmonize protocols and minimize inter-lab variability .

Advanced: How can researchers ethically balance CNS sampling requirements with participant risk in neurotoxicity studies?

Answer:

- Risk mitigation: Limit CSF sampling frequency and volume (≤30 mL/session) to reduce post-lumbar puncture complications .

- Informed consent: Clearly disclose potential neurocognitive risks (e.g., memory deficits) and provide longitudinal follow-up care .

- Ethical oversight: Independent review boards must approve protocols involving vulnerable populations (e.g., HIV/TB coinfected patients) .

Advanced: What synergies exist between this compound research and broader HIV neuropathology studies?

Answer:

- Integrated PK/PD and neuroimaging: Correlate metabolite concentrations with MRI biomarkers (e.g., white matter hyperintensities) .

- Multi-omics integration: Combine metabolomic, transcriptomic, and proteomic data to map CNS toxicity pathways .

- Clinical trial design: ENCORE1-like substudies embedding neurocognitive endpoints in antiretroviral efficacy trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.